molecular formula C11H17F2NO2 B15233315 Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15233315
M. Wt: 233.25 g/mol
InChI Key: JAHMGKSICSYKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5,5-difluoro-2-azaspiro[33]heptane-2-carboxylate is a chemical compound with the molecular formula C11H17F2NO2 It is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a precursor, which is then subjected to fluorination reactions to introduce the fluorine atoms. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

tert-butyl 7,7-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-5-11(10,12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHMGKSICSYKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.